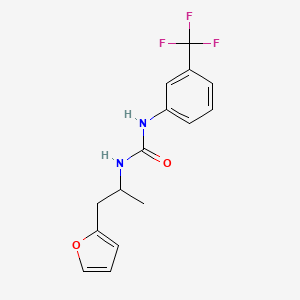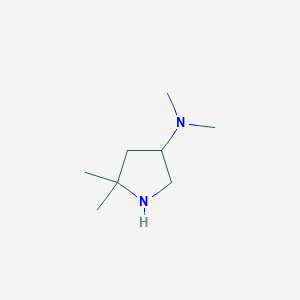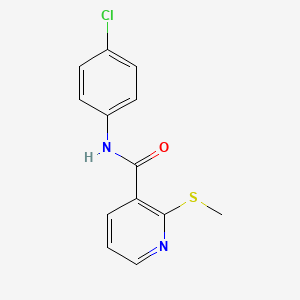
1-(1-(Furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H15F3N2O2 and its molecular weight is 312.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
- Synthetic Approaches : The synthesis of furan-2-yl derivatives involves coupling reactions, highlighting efficient synthetic routes to these compounds. For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea demonstrates a methodology combining furfural with urea, characterized by GC-MS, FTIR, and NMR techniques, suggesting a broad spectrum of activity against various pathogens (Donlawson et al., 2020).
- Chemical Properties : Investigations into the chemical behavior of furan-2-yl(phenyl)methanol derivatives via aza-Piancatelli rearrangement reveal the capacity to yield benzo[b][1,4]thiazine or oxazine derivatives, showcasing the versatility and reactivity of furan-2-yl compounds under catalyzed conditions (Reddy et al., 2012).
Bioactivity and Potential Medicinal Applications
- Antimicrobial Activity : The bioactivity of synthesized furan-2-yl derivatives against various bacterial strains such as Escherichia coli and Salmonella typhi has been documented, indicating their potential for developing novel antimicrobial agents. The broad spectrum of activity against multiple pathogens suggests their usefulness in medicinal chemistry for drug development (Donlawson et al., 2020).
Material Science and Organic Chemistry Applications
- Anion Receptor Chemistry : Research on urea-based anion receptors demonstrates how furan-2-yl derivatives can be utilized to create solution-stable complexes with copper(I), which act as anion receptors in aprotic media. This has implications for the development of new materials with specific ion recognition capabilities (Amendola et al., 2006).
Computational and Theoretical Studies
- Computational Analysis : Studies employing quantum chemical calculations to explore the electronic structures and reactivity of furan-2-yl derivatives contribute to a deeper understanding of their chemical behavior. Such theoretical insights are crucial for designing compounds with desired properties and reactivities (Alabi et al., 2020).
Properties
IUPAC Name |
1-[1-(furan-2-yl)propan-2-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-10(8-13-6-3-7-22-13)19-14(21)20-12-5-2-4-11(9-12)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOYQHYXXFWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)

![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)

![Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2410729.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)

![2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2410735.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2410736.png)
![1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2410737.png)
![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)
